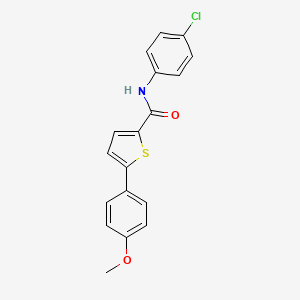![molecular formula C15H13ClFN5O2 B2974997 2-chloro-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-5-fluorobenzamide CAS No. 2034550-81-5](/img/structure/B2974997.png)
2-chloro-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-5-fluorobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-5-fluorobenzamide is a synthetic organic compound that belongs to the class of triazolopyridazine derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-5-fluorobenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the triazolopyridazine core: This step involves the cyclization of appropriate hydrazine derivatives with ethoxy-substituted pyridazine precursors under reflux conditions in the presence of acetic acid.
Introduction of the chlorobenzamide moiety: The triazolopyridazine intermediate is then reacted with 2-chloro-5-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
2-chloro-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-5-fluorobenzamide can undergo various chemical reactions, including:
Substitution reactions: The chloro and fluoro substituents on the benzamide ring can be replaced by other nucleophiles under appropriate conditions.
Oxidation and reduction: The compound can be oxidized or reduced to form different derivatives, which may have distinct biological activities.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides, typically under basic conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while hydrolysis can produce carboxylic acids and amines.
科学研究应用
2-chloro-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-5-fluorobenzamide has several scientific research applications, including:
Medicinal chemistry: It is investigated as a potential inhibitor of enzymes such as c-Met and Pim-1, which are involved in cancer progression.
Biological studies: The compound is used to study the effects of enzyme inhibition on cell proliferation, apoptosis, and other cellular processes.
Drug development: It serves as a lead compound for the development of new anticancer agents with improved efficacy and reduced side effects.
作用机制
The mechanism of action of 2-chloro-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-5-fluorobenzamide involves the inhibition of specific enzymes and signaling pathways. For example, it acts as a dual inhibitor of c-Met and Pim-1 kinases, which play crucial roles in cancer cell survival and proliferation . By binding to the ATP-binding sites of these kinases, the compound prevents their activation and downstream signaling, leading to cell cycle arrest and apoptosis .
相似化合物的比较
Similar Compounds
Triazolopyridazine derivatives: Compounds with similar triazolopyridazine cores but different substituents have been studied for their biological activities.
Pyrazolopyrimidine derivatives: These compounds share structural similarities and are also investigated as kinase inhibitors.
Pyridazinone derivatives: These compounds have a pyridazinone core and exhibit various pharmacological activities.
Uniqueness
2-chloro-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-5-fluorobenzamide is unique due to its specific combination of substituents, which confer distinct biological properties. Its dual inhibition of c-Met and Pim-1 kinases makes it a promising candidate for anticancer therapy .
属性
IUPAC Name |
2-chloro-N-[(6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-5-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClFN5O2/c1-2-24-14-6-5-12-19-20-13(22(12)21-14)8-18-15(23)10-7-9(17)3-4-11(10)16/h3-7H,2,8H2,1H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NODONJQPQFHMJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN2C(=NN=C2CNC(=O)C3=C(C=CC(=C3)F)Cl)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClFN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![acetic acid tert-butyl N-[(4-carbamimidoylphenyl)methyl]carbamate](/img/structure/B2974917.png)
![2-[3-(3,4-dimethylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2974918.png)

![N-[1-(prop-2-enoyl)piperidin-3-yl]acetamide](/img/structure/B2974920.png)
![2-{[1,1'-biphenyl]-4-yl}-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide](/img/structure/B2974922.png)
![1-{3,5-dimethyl-4-[(4-nitrophenyl)sulfanyl]-1H-pyrazol-1-yl}-2-(4-fluorophenoxy)ethan-1-one](/img/structure/B2974923.png)




![ETHYL 1-[3-(3,4-DIMETHYLBENZENESULFONYL)-6-METHYLQUINOLIN-4-YL]PIPERIDINE-4-CARBOXYLATE](/img/structure/B2974933.png)



